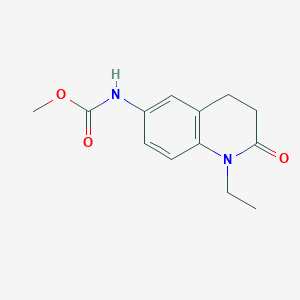

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

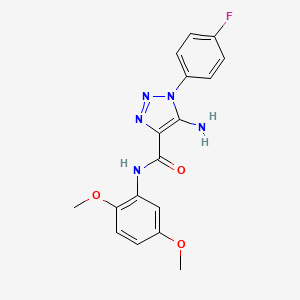

Compounds like “Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” belong to a class of organic compounds known as tetrahydroquinolines . These are polycyclic aromatic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring) that is hydrogenated at two or more ring positions .

Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” consists of a quinoline moiety that is hydrogenated at two or more ring positions .科学的研究の応用

Synthesis and Antileukemic Activity

The compound's derivatives have shown significant antileukemic activity. For instance, bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, synthesized through 1,3-dipolar cycloaddition reactions, were active in vivo against P388 lymphocytic leukemia, highlighting a promising avenue for cancer treatment research (Anderson et al., 1988).

Reactivity and Synthesis of Tetrahydroquinoline Derivatives

A study on the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline provided insights into the formation of different quinolones and tetrahydro-4-oxoquinoline derivatives, showcasing the versatility of this chemical structure in generating a wide range of compounds with potential pharmacological applications (Guillou et al., 1998).

Antibiotic Discovery

Research on Janibacter limosus led to the discovery of a new tetrahydroquinoline antibiotic, helquinoline, demonstrating significant biological activity against bacteria and fungi. This discovery opens up new pathways for antibiotic development, addressing the growing concern over antibiotic resistance (Asolkar et al., 2004).

Corrosion Inhibition

The compound's derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments, showing promising results. The study integrates electrochemical techniques, SEM, and theoretical simulations, offering a new perspective on protecting industrial materials against corrosion (Faydy et al., 2019).

Antibacterial Activities and Structure-Activity Relationships

A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids showed greater antibacterial activity against Gram-positive organisms, highlighting the importance of structural modifications in enhancing the therapeutic potential of quinoline derivatives (Cooper et al., 1990).

作用機序

Target of Action

Similar compounds have been found to inhibit key enzymes such as histone lysine methyltransferase ezh2 , which plays a crucial role in cancer aggressiveness, metastasis, and poor prognosis.

Mode of Action

It’s likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction could lead to changes in the cellular processes controlled by these enzymes.

Biochemical Pathways

Given its potential inhibition of ezh2, it may impact pathways related to gene expression and cell proliferation .

Result of Action

Based on its potential inhibition of ezh2, it could potentially suppress cell proliferation and induce apoptosis in cancer cells .

特性

IUPAC Name |

methyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-15-11-6-5-10(14-13(17)18-2)8-9(11)4-7-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFSYYLUTJBTAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)

![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)

![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)

![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)